2-(3,3-Difluoropiperidin-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-2-7(8(13)14)12-5-3-4-9(10,11)6-12/h7H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPGDSYKHLXETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,3-Difluoropiperidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly within the context of therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18F2N2O2
- Molecular Weight : 234.27 g/mol
- CAS Number : 1999077-47-2
Piperidine derivatives, including this compound, are known to interact with various biological targets. The compound's mechanism may involve:
- Enzyme Inhibition : It may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interaction with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Cell Signaling Modulation : Alteration of cellular signaling cascades that can affect gene expression and cellular metabolism.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Anticancer Activity :
-
Antimicrobial Properties :
- Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.
-
Neurological Effects :
- Given its structure, there is potential for neuroprotective effects or modulation of neurodegenerative processes, similar to other piperidine derivatives.
Study 1: Anticancer Potential
A study evaluated the effects of various piperidine derivatives on cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells at concentrations ranging from 5 to 20 µM over 48 hours .
Study 2: Neuroprotective Effects
In an animal model assessing neuroprotection, administration of piperidine derivatives resulted in reduced oxidative stress markers and improved cognitive function in rodents subjected to induced neurodegeneration . The study highlighted the potential for these compounds in treating conditions like Alzheimer's disease.
Table: Summary of Biological Activities
Scientific Research Applications
Dipeptidyl Peptidase-IV Inhibition
DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus. The compound 2-(3,3-Difluoropiperidin-1-yl)butanoic acid has been identified as a potential DPP-IV inhibitor, which can aid in lowering blood glucose levels by enhancing insulin secretion and decreasing glucagon levels.
Clinical Implications
- Type 2 Diabetes Treatment : Research indicates that compounds similar to this compound can be developed into medications for managing type 2 diabetes. For instance, a patent describes various formulations containing this compound aimed at treating diabetes and obesity by modulating DPP-IV activity .
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions that can be tailored for pharmaceutical applications. The compound can be formulated into various dosage forms suitable for oral or injectable administration.
Dosage Forms
- Tablets
- Capsules
- Injectable solutions
These formulations can include various excipients to enhance bioavailability and stability, ensuring effective delivery in clinical settings .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of DPP-IV inhibitors, including those based on the structure of this compound.
Notable Research Findings
- A study demonstrated that a related compound significantly improved glycemic control in diabetic models when administered orally .
- Another investigation highlighted the compound's potential neuroprotective effects, suggesting broader applications beyond diabetes management .
Comparative Analysis with Other Compounds
The following table summarizes the comparative effectiveness of this compound against other known DPP-IV inhibitors:
| Compound Name | DPP-IV Inhibition Efficacy | Clinical Application |
|---|---|---|
| This compound | Moderate | Type 2 Diabetes |
| Sitagliptin | High | Type 2 Diabetes |
| Saxagliptin | High | Type 2 Diabetes |
| Linagliptin | High | Type 2 Diabetes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
